N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide is a complex organic compound that combines the unique structural features of adamantane and bithiophene Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while bithiophene is a sulfur-containing heterocycle known for its electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide typically involves multiple steps. One common approach is to start with the functionalization of adamantane. This can be achieved through various methods, such as amidation under Schotten–Baumann conditions, which involves the reaction of adamantane carboxylic acid with an amine in the presence of a base . The bithiophene moiety can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate bithiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the carboxamide can yield the corresponding amine .
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantane moiety can enhance the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively . The bithiophene moiety can interact with electronic systems, making it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
1-{[(3-hydroxy-1-adamantyl)amino]acetyl}-2-cyano-(S)-pyrrolidine: Known for its use in the treatment of diabetes.
N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide: Used in the treatment of depression.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide is unique due to the combination of the adamantane and bithiophene moieties. This combination provides a balance of stability, electronic properties, and potential bioactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-17(19-2-1-18(26-19)16-3-4-25-12-16)11-22-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,17,23H,5-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQYXDDBFUYLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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